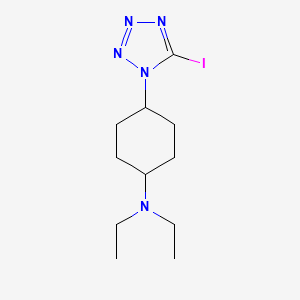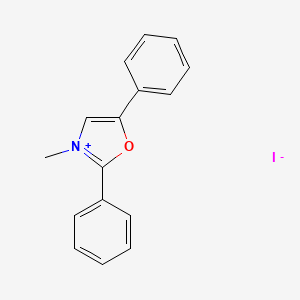
4,5-Diethyl-1-phenyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Diethyl-1-phenyl-1H-1,2,3-triazole is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of two ethyl groups at positions 4 and 5, and a phenyl group at position 1. Triazoles are known for their stability and versatility, making them valuable in various fields such as medicinal chemistry, agriculture, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethyl-1-phenyl-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds with high regioselectivity and yields .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of heterogeneous catalysts, like copper-on-charcoal, can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 4,5-Diethyl-1-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4,5-Diethyl-1-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions . The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .
Comparación Con Compuestos Similares
1-Phenyl-1H-1,2,3-triazole: Lacks the ethyl groups at positions 4 and 5, making it less hydrophobic.
4,5-Dimethyl-1-phenyl-1H-1,2,3-triazole: Contains methyl groups instead of ethyl groups, resulting in different steric and electronic properties.
1,2,4-Triazole: A different isomer with nitrogen atoms at positions 1, 2, and 4, exhibiting distinct chemical behavior.
Uniqueness: 4,5-Diethyl-1-phenyl-1H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts unique steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
918407-66-6 |
|---|---|
Fórmula molecular |
C12H15N3 |
Peso molecular |
201.27 g/mol |
Nombre IUPAC |
4,5-diethyl-1-phenyltriazole |
InChI |
InChI=1S/C12H15N3/c1-3-11-12(4-2)15(14-13-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
JWMOOCRTPIUCHW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(N=N1)C2=CC=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)
![5-(4-Bromobutyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B14191318.png)

![2-{4-[3-(4-Methylpiperazin-1-yl)phenoxy]phenyl}-1H-benzimidazole](/img/structure/B14191325.png)





![([1,1'-Biphenyl]-4-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14191368.png)
![11-Chloro-2,3-diethoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B14191374.png)

